molecular formula C15H17N3O2 B8125003 2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide

2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide

Cat. No.: B8125003
M. Wt: 271.31 g/mol
InChI Key: GJXVHXXPLXGFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an acetylphenyl group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide typically involves the reaction of 3-acetylphenylhydrazine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The acetylphenyl and pyrazole moieties can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-Acetylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in other similar compounds.

Properties

IUPAC Name

2-[4-(3-acetylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11(19)12-5-4-6-13(7-12)14-8-16-18(9-14)10-15(20)17(2)3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVHXXPLXGFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN(N=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.